molecular formula C9H15Cl2N3 B1388520 1-Pyridin-3-YL-piperazine dihydrochloride CAS No. 470441-67-9

1-Pyridin-3-YL-piperazine dihydrochloride

Cat. No.: B1388520
CAS No.: 470441-67-9
M. Wt: 236.14 g/mol
InChI Key: RWTFYBJGFSEULO-UHFFFAOYSA-N
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Description

1-Pyridin-3-YL-piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a pyridine ring attached to a piperazine moiety. This compound is widely used as a building block in the synthesis of various biologically active molecules and pharmaceuticals .

Mechanism of Action

Target of Action

The primary target of 1-Pyridin-3-YL-piperazine dihydrochloride and its derivatives is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Mode of Action

This compound interacts with its target, the α2-adrenergic receptor, acting as a potent and selective antagonist . This means it binds to the receptor and blocks its normal function, preventing the receptor’s natural ligands (such as norepinephrine) from binding.

Result of Action

By acting as an antagonist at the α2-adrenergic receptor, this compound can influence mood and emotional states. It has potential applications in the treatment of conditions such as depression and anxiety .

Biochemical Analysis

Biochemical Properties

1-Pyridin-3-YL-piperazine dihydrochloride plays a significant role in biochemical reactions, primarily through its interaction with α2-adrenergic receptors. These receptors are involved in the regulation of neurotransmitter release in the central and peripheral nervous systems. The compound acts as an antagonist, binding to the receptors and inhibiting their activity. This interaction can modulate the release of neurotransmitters such as norepinephrine, thereby influencing various physiological processes .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it can alter neurotransmitter release and uptake, impacting cell signaling pathways and synaptic transmission. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to α2-adrenergic receptors. By acting as an antagonist, the compound prevents the receptors from interacting with their natural ligands, such as norepinephrine. This inhibition can lead to a decrease in receptor-mediated signaling pathways, affecting various downstream processes. Additionally, the compound may interact with other biomolecules, such as enzymes, to modulate their activity and influence cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate neurotransmitter release and receptor activity without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including neurotoxicity and alterations in cardiovascular function. Threshold effects have been observed, where the compound’s activity increases sharply beyond a certain dosage, leading to pronounced physiological changes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in neurotransmitter synthesis and degradation. This can lead to changes in metabolite levels and overall metabolic balance within cells. Additionally, the compound may interact with other metabolic pathways, affecting energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and overall effects on cellular function. Additionally, the compound may interact with membrane-bound receptors and transporters, affecting its distribution and transport dynamics .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and modulate their activity. This subcellular localization is crucial for the compound’s overall biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyridin-3-YL-piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

In industrial settings, the production of piperazine derivatives often involves the use of commercially available starting materials and coupling reagents. For example, the insertion of the piperazine moiety can be achieved using 1-(1-methylpiperidin-4-yl)piperazine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-hydroxybenzotriazole (HOBt) as coupling reagents .

Chemical Reactions Analysis

Types of Reactions

1-Pyridin-3-YL-piperazine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines .

Scientific Research Applications

1-Pyridin-3-YL-piperazine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Pyridin-3-YL-piperazine dihydrochloride is unique due to its specific structural configuration, which allows it to interact with a wide range of biological targets. Its versatility in synthetic chemistry and its role in the development of pharmaceuticals make it a valuable compound in both research and industry .

Properties

IUPAC Name

1-pyridin-3-ylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c1-2-9(8-11-3-1)12-6-4-10-5-7-12;;/h1-3,8,10H,4-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTFYBJGFSEULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672125
Record name 1-(Pyridin-3-yl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470441-67-9
Record name 1-(Pyridin-3-yl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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